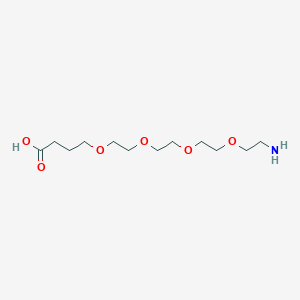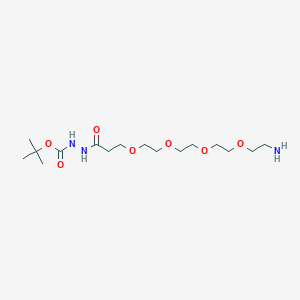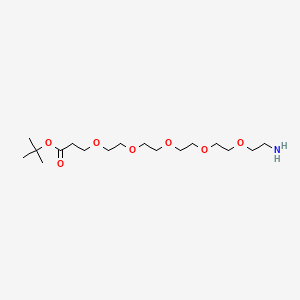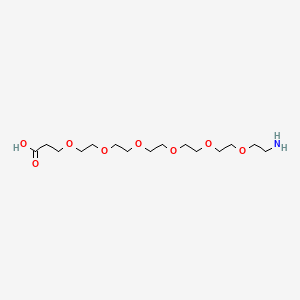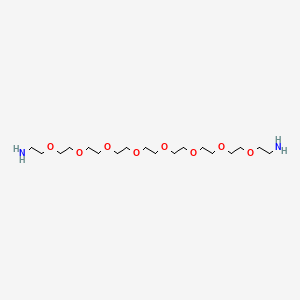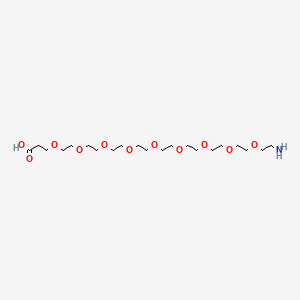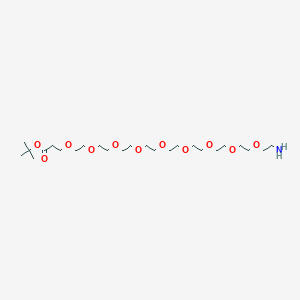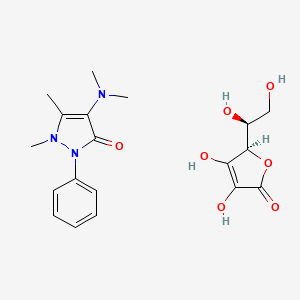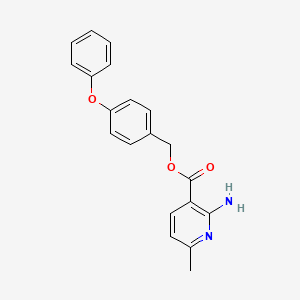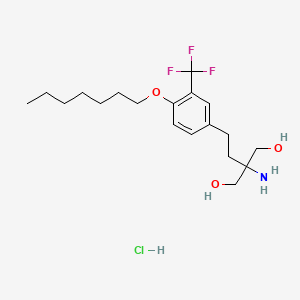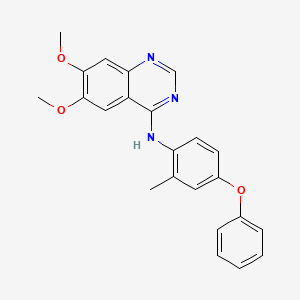
APS-2-79
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APS-2-79 est un antagoniste de MEK dépendant de KSR. Il joue un rôle crucial dans la régulation de la voie de signalisation MAPK en antagonisant la phosphorylation et l'activation de MEK, ce qui est essentiel pour l'activation de la signalisation oncogénique Ras-MAPK .
Applications De Recherche Scientifique
APS-2-79 finds applications across multiple scientific domains:
Chemistry: Researchers study its interactions with kinases and other cellular components.
Biology: this compound aids in understanding signal transduction pathways and cellular responses.
Medicine: Investigations explore its potential as a therapeutic agent, especially in cancer treatment.
Industry: Although not widely used yet, this compound may have future applications in drug development.
Mécanisme D'action
Target of Action
APS-2-79 primarily targets the Kinase Suppressor of Ras (KSR) . KSR is a scaffold protein in the Mitogen-Activated Protein Kinase (MAPK) pathway . It plays a crucial role in the regulation of the MAPK signaling pathway, which is often deregulated in various cancers .
Mode of Action
This compound acts as a KSR-dependent MEK antagonist . It disrupts ATP biotin binding within the KSR2-MEK1 complex, achieving an inhibitory concentration (IC50) of 120 nM . This action stabilizes the inactive state of KSR, thereby antagonizing oncogenic Ras-MAPK signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Ras-MAPK pathway . By stabilizing the inactive state of KSR, this compound inhibits the phosphorylation and activation of MEK, a key component of the MAPK pathway . This leads to the suppression of oncogenic Ras-MAPK signaling .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
This compound has been shown to suppress KSR-stimulated MEK and ERK phosphorylation . It also enhances the efficacy of the clinical MEK inhibitor trametinib within cancer cell lines containing K-Ras mutations . These actions suggest that this compound could be a potential therapeutic strategy for overcoming Ras-driven cancers .
Analyse Biochimique
Biochemical Properties
APS-2-79 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It binds competitively to the KSR2-MEK1 complex, inhibiting ATP biotin binding with an IC50 of 120 nM . By stabilizing the inactive state of KSR, this compound prevents the binding of RAF and the subsequent activation of MEK, thereby blocking the Ras-MAPK signaling pathway . This interaction is significant as it antagonizes oncogenic Ras signaling, which is a key driver in many cancers .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It suppresses KSR-stimulated MEK and ERK phosphorylation in 293H cells . Additionally, this compound enhances the efficacy of clinical MEK inhibitors, such as trametinib, within cancer cell lines containing K-Ras mutations . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the Ras-MAPK pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds directly to KSR2 within the KSR2-MEK1 complex, stabilizing the inactive state of KSR and preventing RAF-mediated MEK phosphorylation . This action antagonizes oncogenic Ras signaling by inhibiting the conformational changes required for the activation of KSR-bound MEK . This compound also increases the potency of MEK inhibitors by releasing negative feedback signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C for up to three years in powder form and up to one year in solution form . This compound’s long-term effects on cellular function have been observed in in vitro studies, where it consistently suppresses KSR-stimulated MEK and ERK phosphorylation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage thresholds and toxic effects are not extensively documented, it is known that this compound enhances the efficacy of MEK inhibitors in Ras-mutant cell lines .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the Ras-MAPK signaling pathway. It interacts with enzymes such as KSR2 and MEK1, modulating their activity and influencing metabolic flux . By stabilizing the inactive state of KSR, this compound affects the levels of metabolites involved in the Ras-MAPK pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It binds to the KSR2-MEK1 complex, affecting its localization and accumulation . This interaction ensures that this compound effectively modulates the Ras-MAPK signaling pathway .
Subcellular Localization
This compound’s subcellular localization is primarily within the KSR2-MEK1 complex. This localization is crucial for its activity, as it allows this compound to stabilize the inactive state of KSR and inhibit RAF-mediated MEK phosphorylation . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective function .
Méthodes De Préparation
Voies de synthèse :: La voie de synthèse de l'APS-2-79 implique des réactions chimiques spécifiques pour obtenir le composé souhaité. Malheureusement, les voies de synthèse détaillées ne sont pas facilement disponibles dans le domaine public. Les services de synthèse personnalisée peuvent fournir un accès rapide à l'this compound.
Méthodes de production industrielle :: Les informations concernant les méthodes de production industrielle à grande échelle de l'this compound sont limitées. Typiquement, les entreprises pharmaceutiques ou les instituts de recherche développent des procédés exclusifs pour la production commerciale.
Analyse Des Réactions Chimiques
L'APS-2-79 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions ne sont pas explicitement documentés. Les principaux produits formés à partir de ces réactions restent non divulgués.
4. Applications de la recherche scientifique
L'this compound trouve des applications dans plusieurs domaines scientifiques :
Chimie : Les chercheurs étudient ses interactions avec les kinases et d'autres composants cellulaires.
Biologie : L'this compound aide à comprendre les voies de transduction du signal et les réponses cellulaires.
Médecine : Des investigations explorent son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement du cancer.
Industrie : Bien qu'il ne soit pas encore largement utilisé, l'this compound pourrait avoir des applications futures dans le développement de médicaments.
5. Mécanisme d'action
L'this compound exerce ses effets en se liant à KSR2 au sein du complexe KSR2-MEK1. En stabilisant KSR dans un état inactif, il empêche la liaison de RAF et l'activation subséquente de MEK, bloquant efficacement la signalisation Ras-MAPK .
Comparaison Avec Des Composés Similaires
Malheureusement, des composés similaires spécifiques ne sont pas explicitement répertoriés. L'unicité de l'APS-2-79 réside dans son mécanisme d'action dépendant de KSR, qui le distingue des autres inhibiteurs de MEK.
Propriétés
IUPAC Name |
6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23/h4-14H,1-3H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKZLFZZBGBOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
